![molecular formula C9H10BrNO3 B6212147 5-bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid CAS No. 1784613-52-0](/img/new.no-structure.jpg)
5-bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid is a synthetic organic compound belonging to the dihydropyridine family This compound is characterized by a bromine atom at the 5th position, a carbonyl group at the 2nd position, an isopropyl group at the 1st position, and a carboxylic acid group at the 3rd position of the dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of a suitable dihydropyridine precursor.
Bromination: The precursor undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.
Isopropylation: The isopropyl group is introduced via alkylation reactions, typically using isopropyl halides in the presence of a base.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide (CO₂) under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation Products: More oxidized derivatives with additional carbonyl or carboxyl groups.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for drug development due to its structural similarity to known pharmacologically active dihydropyridines.
Industry:
- Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 5-bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and carbonyl group play crucial roles in its reactivity, enabling it to form covalent bonds with target molecules, thereby modulating their function.
Comparison with Similar Compounds
2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the isopropyl group, affecting its solubility and interaction with biological targets.
Uniqueness:
- The presence of both the bromine atom and the isopropyl group in 5-bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid makes it unique, providing a distinct combination of reactivity and potential biological activity not found in similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
1784613-52-0 |
---|---|
Molecular Formula |
C9H10BrNO3 |
Molecular Weight |
260.1 |
Purity |
95 |
Origin of Product |
United States |
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